![molecular formula C21H19BrN2O3S B5200988 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide
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Overview
Description
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide, also known as BBABA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide is not fully understood. However, studies have shown that 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to reduce oxidative stress and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide in lab experiments is its unique structure, which makes it a potential drug delivery system. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide is its high cost of synthesis, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide. One direction is to study its potential use in drug delivery systems. Another direction is to investigate its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide involves several steps. The first step is the reaction between 4-bromobenzyl chloride and thioacetic acid in the presence of a base to form 4-bromobenzylthioacetic acid. The second step involves the reaction between 4-bromobenzylthioacetic acid and 2-aminobenzamide in the presence of a coupling reagent to form 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been found to have potential as a drug delivery system due to its unique structure.
properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-16-9-7-15(8-10-16)13-28-14-20(25)24-19-6-2-1-5-18(19)21(26)23-12-17-4-3-11-27-17/h1-11H,12-14H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDODRTWRGWNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CSCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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